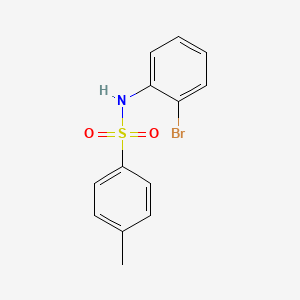

N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide

Description

N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group attached to a 2-bromophenylamine moiety. Its molecular formula is $ \text{C}{13}\text{H}{12}\text{BrNO}2\text{S} $, with a molecular weight of 338.21 g/mol. The compound’s crystallographic data reveals a monoclinic crystal system (space group $ P21/c $), with unit cell parameters $ a = 12.565(3) \, \text{Å}, b = 9.129(2) \, \text{Å}, c = 17.700(4) \, \text{Å}, \beta = 105.57(3)^\circ $, confirming its planar sulfonamide group and bromine-induced steric effects .

Properties

IUPAC Name |

N-(2-bromophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEOKZYYHWFPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355180 | |

| Record name | N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-38-0 | |

| Record name | N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-bromoaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho position on the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity is enhanced by the electron-withdrawing sulfonamide group, which activates the aromatic ring toward NAS.

Key examples :

-

Amine substitution : Reaction with primary amines (e.g., propylamine) in polar aprotic solvents like DMF yields N-substituted aryl sulfonamides. For instance:

Conditions: 60–80°C, 6–12 hours, using triethylamine as a base .

-

Thiol substitution : Thiols (e.g., benzenethiol) replace bromine in the presence of copper catalysts, forming aryl thioethers.

Oxidation Reactions

The methyl group on the benzene ring can be oxidized to a carboxylic acid under strong conditions:

Reagents and conditions :

-

Potassium permanganate () in acidic aqueous medium (e.g., ) at reflux (100–120°C).

-

Chromium trioxide () in acetic acid.

Product :

Yields for analogous methyl-to-carboxylic acid oxidations in sulfonamides range from 70–85% .

Reduction Reactions

The sulfonamide group can be reduced to a secondary amine under harsh reducing conditions:

Reagents and conditions :

-

Lithium aluminum hydride () in anhydrous THF or diethyl ether, refluxed for 4–8 hours.

Product :

This reaction is critical for modifying pharmacological activity but requires careful control to avoid over-reduction.

Acid-Base Reactions

The sulfonamide group acts as a weak acid () and participates in deprotonation reactions:

Base interaction :

-

Reaction with NaOH forms a water-soluble sodium sulfonamide salt:

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via Ullmann-type coupling:

Example :

-

Reaction with CuI/KI in DMSO at 120°C replaces bromine with iodine, yielding N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide .

Scientific Research Applications

Chemistry

N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide serves as an important intermediate in organic synthesis. Its reactive bromine atom allows for nucleophilic aromatic substitution reactions, facilitating the creation of more complex organic molecules. This property is particularly valuable in developing new synthetic pathways.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thereby disrupting folic acid synthesis in bacteria. This mechanism positions it as a candidate for developing new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential against various diseases. Its derivatives have been synthesized and tested for their efficacy against Gram-positive pathogens and cancer cell lines, revealing promising results in antimicrobial and anticancer activities .

Industry

The compound is utilized in producing dyes, pigments, and other industrial chemicals due to its stability and reactivity. Its application in polymer chemistry has also been explored, particularly in synthesizing polar functionalized cyclic olefin copolymers using nickel catalysts .

Antimicrobial Activity

A study focused on synthesizing novel derivatives of this compound revealed significant antimicrobial activity against various bacterial strains. The synthesized compounds were characterized using spectroscopic techniques, confirming their structural integrity and biological efficacy.

Anticancer Properties

Research evaluating the anticancer potential of this compound demonstrated its effectiveness against the MCF7 breast cancer cell line. The study highlighted the importance of the sulfonamide group in enhancing the compound's interaction with biological targets .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the bromine atom can enhance the compound’s binding affinity to its target, increasing its overall potency.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent-driven properties:

Spectroscopic and Physicochemical Properties

- NMR Spectroscopy :

- The target compound’s $ ^1\text{H} $ NMR would exhibit aromatic proton signals at δ 7.2–8.0 ppm (2-bromophenyl and methylbenzene), with a singlet for the methyl group (δ ~2.4 ppm). Similar compounds, like ClEATs, show δ 2.4 ppm (CH₃) and δ 3.6–3.8 ppm (CH₂Cl) .

- The pyridylmethyl derivative () would display pyridine protons at δ 8.5–7.5 ppm, distinct from bromophenyl signals .

- IR Spectroscopy :

Crystallographic and Stability Comparisons

- The target compound’s crystal structure () shows intramolecular S–O···H–N hydrogen bonds, stabilizing the conformation. In contrast, ClEATs () lack aromatic bromine, leading to less dense packing.

- Azide derivatives () exhibit higher molecular flexibility due to the alkyl chain, reducing crystallinity compared to rigid bromophenyl analogues .

Biological Activity

N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, effectiveness against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom attached to a phenyl ring, linked to a sulfonamide group. The presence of the bromine atom enhances the compound's interaction with biological targets through halogen bonding, potentially increasing its binding affinity and overall potency compared to other halogenated analogs.

The primary mechanism of action for this compound involves mimicking para-aminobenzoic acid (PABA), a critical substrate for the enzyme dihydropteroate synthase, which is involved in bacterial folic acid synthesis. By inhibiting this enzyme, this compound disrupts folic acid production, leading to bacterial cell death.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

- Bacterial Inhibition : Studies have shown that this compound exhibits significant antibacterial properties against Gram-positive bacteria. Its effectiveness is attributed to its ability to inhibit folic acid synthesis in these organisms .

- Antifungal Properties : Preliminary research indicates potential antifungal activity, although detailed studies are required to establish efficacy and mechanisms.

Anticancer Activity

- Cell Line Studies : this compound has been tested against various cancer cell lines, including MCF7 (breast cancer) and others. Results indicate that it possesses antiproliferative effects, with IC50 values suggesting moderate activity against these cell lines .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF7 | 92.4 | Moderate Antiproliferative |

| OVXF 899 | 2.76 | High Antiproliferative |

| PXF 1752 | 9.27 | High Antiproliferative |

Case Studies and Research Findings

Recent studies have focused on the synthesis of novel derivatives of this compound to enhance its biological activity:

- Synthesis of Derivatives : Researchers have synthesized various derivatives that exhibit improved antimicrobial and anticancer activities compared to the parent compound. For instance, modifications leading to compounds with enhanced binding affinities have shown promising results against resistant bacterial strains .

- In Silico Studies : Computational analyses have predicted that derivatives maintain or enhance biological activity by improving interaction with target enzymes involved in bacterial metabolism and cancer cell proliferation .

- Toxicity Assessments : Toxicity assays are crucial for evaluating the safety profile of this compound and its derivatives. Current findings suggest that while some derivatives show potent biological activity, they also exhibit varying degrees of cytotoxicity, necessitating further investigation into their therapeutic indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.